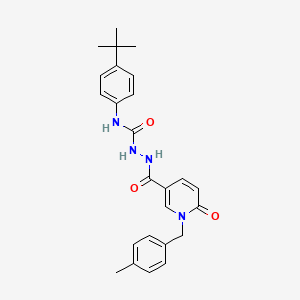

N-(4-(tert-butyl)phenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-17-5-7-18(8-6-17)15-29-16-19(9-14-22(29)30)23(31)27-28-24(32)26-21-12-10-20(11-13-21)25(2,3)4/h5-14,16H,15H2,1-4H3,(H,27,31)(H2,26,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLGFLPOUANSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(tert-butyl)phenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, supported by relevant research findings.

Chemical Structure

The compound features a hydrazinecarboxamide moiety, which is known for its diverse biological activities. The key structural components include:

- Hydrazinecarboxamide : A functional group that often exhibits anti-inflammatory and anticancer properties.

- Dihydropyridine Ring : This ring structure is associated with various pharmacological effects, including calcium channel blocking activity and neuroprotective effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the condensation of appropriate aldehydes and amines. Modified Hantzsch one-pot synthesis has been utilized in similar compounds to obtain derivatives with enhanced biological activities .

Pharmacological Properties

Research indicates that compounds with a similar structure to this compound exhibit a range of pharmacological activities:

- Anticancer Activity : Several studies have shown that dihydropyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds with hydrazinecarboxamide groups have demonstrated the ability to modulate inflammatory pathways, potentially reducing chronic inflammation .

- Neuroprotective Effects : The dihydropyridine structure is linked to neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Case Studies

- Anticancer Activity : A study investigating the effects of hydrazine derivatives on human cancer cell lines reported significant cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

- Anti-inflammatory Studies : Research on similar compounds revealed their potential to inhibit pro-inflammatory cytokines in vitro, suggesting a possible application in treating inflammatory diseases such as rheumatoid arthritis.

- Neuroprotection : In animal models, dihydropyridine derivatives were shown to protect against oxidative stress-induced neuronal damage, indicating their potential utility in neurodegenerative conditions like Alzheimer’s disease.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High | Induction of apoptosis |

| Anti-inflammatory | Moderate | Inhibition of cytokines |

| Neuroprotective | Moderate | Protection against oxidative stress |

Table 2: Comparison with Related Compounds

| Compound Name | CAS Number | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|---|

| N-(4-(tert-butyl)phenyl)-2-(... | [CAS Number] | Yes | Yes | Yes |

| Similar Dihydropyridine Derivative | [CAS Number] | Yes | Moderate | Moderate |

| Hydrazine-based Compound | [CAS Number] | Yes | High | Low |

Scientific Research Applications

Key Structural Components

- Hydrazinecarboxamide : Known for anti-inflammatory and anticancer properties.

- Dihydropyridine Ring : Associated with calcium channel blocking activity and neuroprotective effects.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

Anticancer Activity

Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through mechanisms such as:

- Induction of apoptosis

- Inhibition of angiogenesis

Anti-inflammatory Effects

Compounds with hydrazinecarboxamide groups have demonstrated the ability to modulate inflammatory pathways, potentially reducing chronic inflammation. This suggests applications in treating conditions like rheumatoid arthritis.

Neuroprotective Effects

The dihydropyridine structure is linked to neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease. Research has indicated protection against oxidative stress-induced neuronal damage.

Anticancer Studies

A study on hydrazine derivatives reported significant cytotoxicity against breast and colon cancer cell lines. The mechanism was attributed to apoptosis induction and inhibition of angiogenesis.

Anti-inflammatory Research

Research focused on similar compounds revealed their potential to inhibit pro-inflammatory cytokines in vitro, suggesting possible therapeutic applications in inflammatory diseases.

Neuroprotection in Animal Models

Animal studies have demonstrated that dihydropyridine derivatives can protect against oxidative stress-induced neuronal damage, indicating potential utility in neurodegenerative conditions.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High | Induction of apoptosis |

| Anti-inflammatory | Moderate | Inhibition of cytokines |

| Neuroprotective | Moderate | Protection against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.